![molecular formula C25H18ClFN2O4 B13071376 (13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene” is a complex organic molecule featuring multiple functional groups, including an oxazole ring, a chlorofluorophenyl group, and a tetracyclic core structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxazole ring, the introduction of the chlorofluorophenyl group, and the construction of the tetracyclic core. Typical synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving amides and α-haloketones.
Introduction of the Chlorofluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Construction of the Tetracyclic Core: This complex structure may be built through a series of cyclization and ring-closing reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable reaction protocols.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring and other functional groups may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.
Substitution: The chlorofluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
The compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity may be explored in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its properties may be exploited in the development of new materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets may include enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
- (13S,17R)-16-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene
- (13S,17R)-16-[3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the oxazole and tetracyclic core, makes this compound unique. These structural features may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C25H18ClFN2O4 |
|---|---|
分子量 |
464.9 g/mol |
IUPAC 名称 |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]methanone |
InChI |
InChI=1S/C25H18ClFN2O4/c1-13-20(23(28-33-13)22-17(26)7-4-8-18(22)27)25(30)29-24-15(12-32-29)11-31-19-10-9-14-5-2-3-6-16(14)21(19)24/h2-10,15,24H,11-12H2,1H3/t15-,24+/m1/s1 |
InChI 键 |
ZQQMTQZNBNKPKS-MYYSRTQBSA-N |
手性 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3[C@H]4[C@H](COC5=C4C6=CC=CC=C6C=C5)CO3 |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3C4C(COC5=C4C6=CC=CC=C6C=C5)CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)
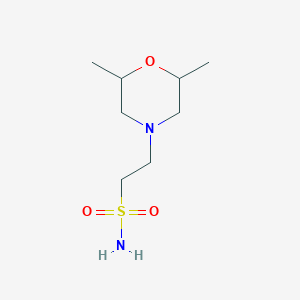
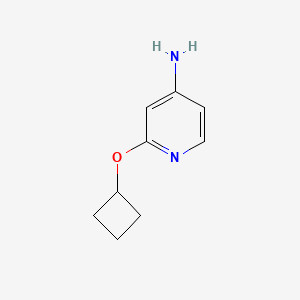
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
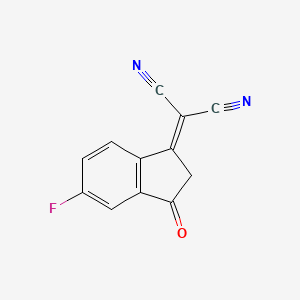
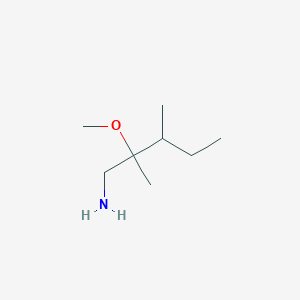
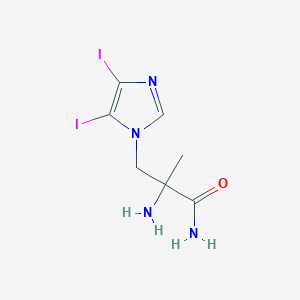
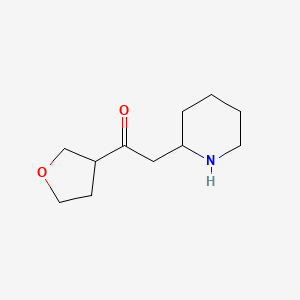
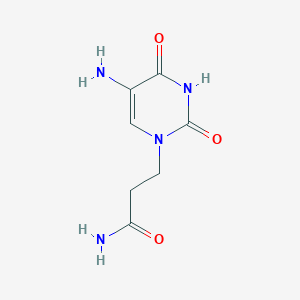
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
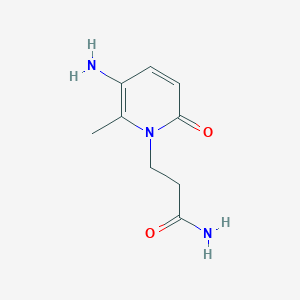
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
![7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione](/img/structure/B13071366.png)
